molecular formula C11H13N3O2S B300758 2-{[(propionylamino)carbothioyl]amino}benzamide

2-{[(propionylamino)carbothioyl]amino}benzamide

Cat. No.: B300758
M. Wt: 251.31 g/mol
InChI Key: NYXRECFDAMSELK-UHFFFAOYSA-N
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Description

2-{[(propionylamino)carbothioyl]amino}benzamide is a synthetic organic compound with the molecular formula C11H13N3O2S It is a benzamide derivative, which means it contains a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(propionylamino)carbothioyl]amino}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves the reaction of p-nitrobenzoic acid with thionyl chloride in the presence of an organic base catalyst to obtain p-nitrobenzoyl chloride, which is then reacted with ammonia to form p-nitrobenzamide. This is followed by reduction with hydrazine hydrate in the presence of ferric hydroxide to yield the desired benzamide .

Chemical Reactions Analysis

Types of Reactions

2-{[(propionylamino)carbothioyl]amino}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acid Catalysts: Used in condensation reactions.

    Lewis Acids: Such as ZrCl4, used in the synthesis of benzamide derivatives.

    Reducing Agents: Hydrazine hydrate is commonly used in the reduction of nitro groups to amines.

Major Products

The major products formed from these reactions include various substituted benzamides and condensation products like N,N’-(1-oxoethane-1,2-diyl)dibenzamide .

Mechanism of Action

The mechanism of action of 2-{[(propionylamino)carbothioyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as lysine-specific demethylase-1 (LSD1), which plays a role in the regulation of gene expression by demethylating histone proteins . This inhibition can lead to changes in gene expression that may result in the suppression of cancer cell growth.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

2-(propanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C11H13N3O2S/c1-2-9(15)14-11(17)13-8-6-4-3-5-7(8)10(12)16/h3-6H,2H2,1H3,(H2,12,16)(H2,13,14,15,17)

InChI Key

NYXRECFDAMSELK-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=CC=C1C(=O)N

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=CC=C1C(=O)N

Origin of Product

United States

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